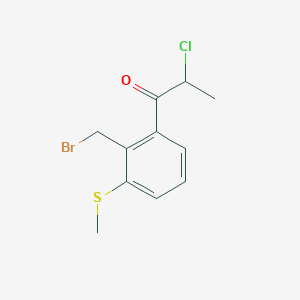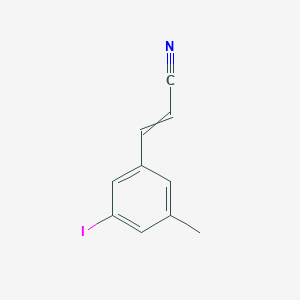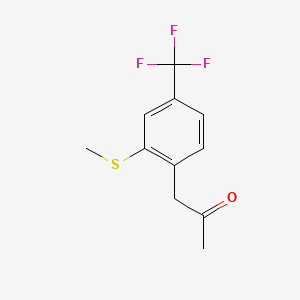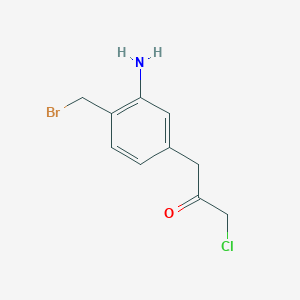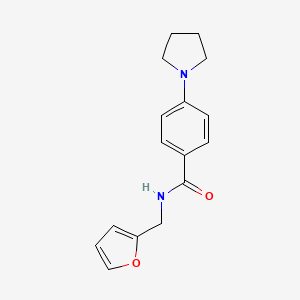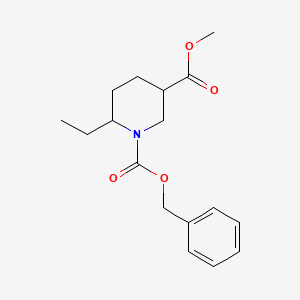
H-Cys(1)-D-Tyr-D-aIle-D-Gln-Asn-Cys(1)-D-Pro-D-Arg-Gly-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vasotocin, also known as arginine vasotocin, is an oligopeptide hormone found in non-mammalian vertebrates such as birds, fishes, and amphibians. It is homologous to oxytocin and vasopressin, which are found in mammals. Vasotocin plays a crucial role in regulating water balance, osmotic homeostasis, and social and sexual behaviors in these animals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of vasotocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of vasotocin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
化学反应分析
Types of Reactions: Vasotocin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of cysteine residues in its structure allows for the formation of disulfide bridges, which are crucial for its biological activity .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol groups of cysteine residues to form disulfide bridges.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can break disulfide bridges, converting them back to thiol groups.
Substitution: Various protecting groups are used during peptide synthesis to prevent unwanted reactions.
Major Products Formed: The primary product of these reactions is the biologically active form of vasotocin, which contains a disulfide bridge between cysteine residues. This structure is essential for its interaction with receptors and subsequent biological effects .
科学研究应用
Vasotocin has a wide range of scientific research applications across various fields:
Chemistry: Vasotocin serves as a model peptide for studying peptide synthesis, folding, and structure-activity relationships.
Biology: It is used to investigate the role of neuropeptides in regulating social and reproductive behaviors in non-mammalian vertebrates.
Medicine: Research on vasotocin provides insights into the evolutionary origins of oxytocin and vasopressin, aiding in the development of therapeutic agents targeting these pathways.
Industry: Vasotocin is utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
作用机制
Vasotocin exerts its effects by binding to specific receptors on target cells. These receptors are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways upon ligand binding. The primary molecular targets of vasotocin include receptors involved in water balance and social behaviors. The binding of vasotocin to its receptors triggers a cascade of events, leading to the regulation of water reabsorption in the kidneys and modulation of social and reproductive behaviors .
相似化合物的比较
Oxytocin: Found in mammals, it primarily regulates reproductive behaviors and social bonding.
Vasopressin: Also found in mammals, it plays a key role in water balance and blood pressure regulation
属性
分子式 |
C43H67N15O12S2 |
|---|---|
分子量 |
1050.2 g/mol |
IUPAC 名称 |
(2R)-1-[(4R,7S,10R,13R,16R,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24-,25+,26+,27+,28-,29-,30+,34+/m0/s1 |
InChI 键 |
OXDZADMCOWPSOC-DNACAAMISA-N |
手性 SMILES |
CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@@H]3C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


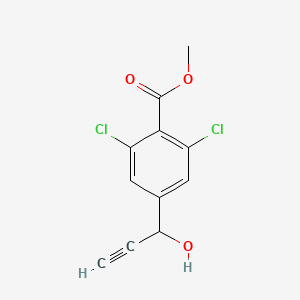
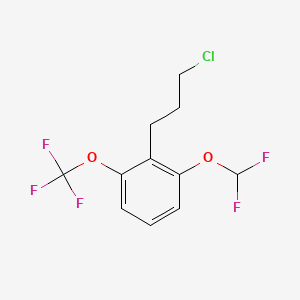
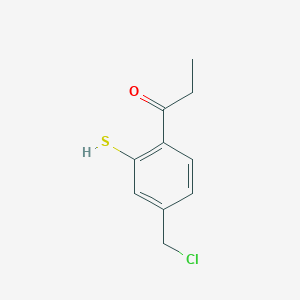
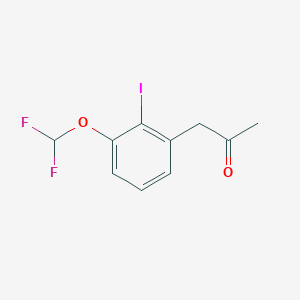
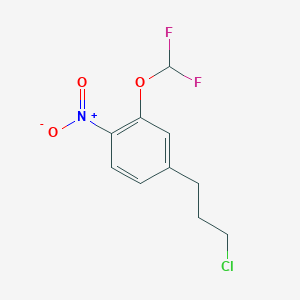

![7-methoxybenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14061413.png)

